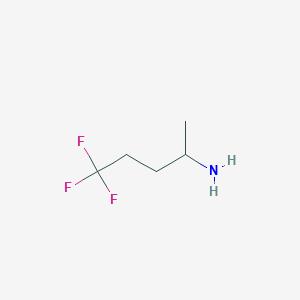

5,5,5-Trifluoropentan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLTZLGWDAMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5,5-Trifluoropentan-2-amine: Strategies and Methodologies for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5,5,5-trifluoropentan-2-amine, a valuable fluorinated building block for drug discovery and development. Recognizing the paramount importance of fluorinated motifs in medicinal chemistry, this document delves into the core chemical principles and practical execution of viable synthetic routes. The guide is tailored for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical insights and actionable experimental protocols. Key methodologies, including direct reductive amination and asymmetric synthesis, are critically examined, with an emphasis on the rationale behind procedural choices, reaction optimization, and scalability.

Introduction: The Strategic Value of Fluorinated Amines in Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Specifically, the trifluoromethyl (CF3) group is a prevalent motif, often employed as a bioisostere for other chemical groups to enhance pharmacological profiles.

This compound represents a key chiral building block incorporating a trifluoromethyl group distal to a primary amine. This structural arrangement is of significant interest for the synthesis of novel pharmaceutical agents, where the amine serves as a handle for further molecular elaboration and the trifluoromethyl group imparts desirable pharmacokinetic properties. This guide elucidates robust and adaptable synthetic pathways to access this important intermediate.

Retrosynthetic Analysis: Key Disconnections and Strategic Approaches

A logical retrosynthetic analysis of this compound points to the formation of the carbon-nitrogen bond as the pivotal transformation. The most direct and industrially scalable approach involves the reductive amination of the corresponding ketone, 4,4,4-trifluoro-2-butanone.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on two primary synthetic strategies stemming from this disconnection:

-

Direct Reductive Amination: A straightforward and atom-economical method.

-

Asymmetric Synthesis: Crucial for accessing enantiomerically pure forms of the target amine, which is often a regulatory requirement for chiral drugs.

Synthetic Route I: Direct Reductive Amination

Direct reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[3][4] The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction utilizes formic acid or its derivatives (e.g., ammonium formate) as both the reducing agent and the amine source.[5][6] While effective, this method often requires high reaction temperatures.[3]

Experimental Protocol: Leuckart-Wallach Synthesis of this compound

-

Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine 4,4,4-trifluoro-2-butanone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Reaction Conditions: Seal the reactor and heat the mixture to 160-180°C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After cooling to room temperature, carefully vent the reactor. Add 10% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12).

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Catalytic Hydrogenation: A Cleaner Alternative

Catalytic hydrogenation offers a more environmentally friendly approach, employing molecular hydrogen as the reductant in the presence of a metal catalyst.[7][8] Raney Nickel is a common and effective catalyst for this transformation.[7]

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

-

Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (5-10 wt%) in methanol.

-

Reaction Mixture: Add 4,4,4-trifluoro-2-butanone (1.0 eq) dissolved in methanol, followed by a solution of ammonia in methanol (7N, 5.0-10.0 eq).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (50-100 psi) and stir vigorously at room temperature or slightly elevated temperature (e.g., 50°C) until hydrogen uptake ceases.

-

Work-up: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation to afford the desired amine.

| Method | Reagents | Temperature (°C) | Pressure | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Leuckart-Wallach | Ammonium formate | 160-180 | Autogenous | 50-70 | Inexpensive reagents, one-pot | High temperature, potential for byproducts |

| Catalytic Hydrogenation | H₂, NH₃, Raney Ni | 25-50 | 50-100 psi | 70-90 | High yield, clean reaction | Requires specialized hydrogenation equipment |

Synthetic Route II: Asymmetric Synthesis

For pharmaceutical applications, obtaining enantiomerically pure compounds is often critical. Asymmetric synthesis of this compound can be achieved through the asymmetric reductive amination of 4,4,4-trifluoro-2-butanone.

Chiral Auxiliary-Mediated Synthesis

One established method for asymmetric synthesis involves the use of a chiral auxiliary, such as a chiral sulfinamide, to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Synthesis via a Chiral Sulfinamide Auxiliary

This protocol is adapted from general methods for the synthesis of α-trifluoromethyl amines.[1]

-

Imine Formation: To a solution of 4,4,4-trifluoro-2-butanone (1.0 eq) in a suitable solvent (e.g., THF), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq) and a dehydrating agent such as titanium(IV) ethoxide (2.0 eq). Stir the mixture at room temperature for 12-24 hours.

-

Reduction: Cool the reaction mixture to -78°C and add a reducing agent such as sodium borohydride (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction with methanol, followed by the addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification and Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude sulfinamide can be purified by column chromatography. Subsequent cleavage of the sulfinyl group is achieved by treatment with stoichiometric HCl in a protic solvent like methanol to yield the desired chiral amine hydrochloride salt.

Caption: Workflow for asymmetric synthesis of this compound.

Catalytic Asymmetric Reductive Amination

More advanced and efficient methods involve the use of chiral catalysts for the direct asymmetric reductive amination of the ketone. Ruthenium-based catalysts in combination with a chiral ligand have shown great promise in this area.[9]

Conceptual Protocol: Catalytic Asymmetric Reductive Amination

-

Catalyst System: A chiral ruthenium catalyst, often generated in situ from a ruthenium precursor and a chiral diphosphine ligand (e.g., BINAP derivatives).

-

Reaction Conditions: 4,4,4-trifluoro-2-butanone, an ammonia source (e.g., ammonium acetate), and a hydrogen source (e.g., H₂) are combined in a suitable solvent in the presence of the chiral catalyst.[9]

-

Outcome: This method can provide direct access to the enantiomerically enriched primary amine with high atom economy.[9]

| Method | Chiral Source | Key Reagents | Diastereomeric/Enantiomeric Excess | Key Advantages |

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Ti(OEt)₄, NaBH₄ | >95% de | Reliable, well-established methodology |

| Catalytic ARA | Chiral Ru-diphosphine catalyst | NH₄OAc, H₂ | Up to 97% ee[9] | High atom economy, catalytic use of chirality |

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of asymmetrically synthesized products.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the reductive amination of 4,4,4-trifluoro-2-butanone. For applications in pharmaceutical development, asymmetric synthesis is paramount, and both chiral auxiliary-based methods and catalytic asymmetric reductive amination offer viable pathways to enantiomerically pure material. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific stereochemical requirements of the target application. Future research in this area will likely focus on the development of more efficient and selective catalysts for the asymmetric synthesis of this and other valuable fluorinated amines.

References

-

Mague, J. T., & Zhdankin, V. V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8383-8407. [Link]

-

Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Kozma, D., & Kádas, I. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 26(10), 2873. [Link]

-

Zajac, M. A., & Wipf, P. (2014). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(12), 1251-1253. [Link]

-

Pellissier, H. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 19(12), 20562-20608. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent for the Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Wikipedia. (n.d.). Raney nickel. [Link]

-

Li, W., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5054-5059. [Link]

-

Al-Masum, M. A., & Ng, C. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. Organic letters, 11(23), 5474–5477. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]

-

van den Berg, M., et al. (2002). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. *Dalton transactions (Cambridge, England : 2003), (21), 4075–4080. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Stahl, S. S., et al. (2012). Direct Aerobic α, β-Dehydrogenation of Aldehydes and Ketones with a Pd(TFA)2/4,5-Diazafluorenone Catalyst. Journal of the American Chemical Society, 134(28), 11432-11435. [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 263. [Link]

-

Roesky, H. W., et al. (2024). Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Nature Communications, 15(1), 1335. [Link]

-

Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019, June 17). [Video]. YouTube. [Link]

-

Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Angewandte Chemie International Edition, 55(33), 9501-9505. [Link]

-

The Hive. (2002, November 22). Leuckart-Wallach Reductive Amination @ 50-70°C. [Link]

-

PubChem. (n.d.). 5,5,5-trifluoro-2-phenylpentan-2-amine. [Link]

Sources

- 1. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Applications of 5,5,5-Trifluoropentan-2-amine

Foreword: The Strategic Role of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science.[1][2] The unique properties imparted by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][3] Specifically, the trifluoromethyl (CF₃) group is a key player, capable of modulating lipophilicity, metabolic stability, and binding affinity of bioactive compounds.[2] This guide provides a comprehensive technical overview of 5,5,5-Trifluoropentan-2-amine, a chiral building block of significant interest to researchers and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and strategic applications, providing field-proven insights grounded in authoritative scientific principles.

Core Physicochemical and Structural Properties

This compound is a primary amine with a pentane backbone, distinguished by a terminal trifluoromethyl group and a chiral center at the C2 position. These two features are the primary determinants of its chemical behavior and utility.

The electron-withdrawing nature of the CF₃ group significantly influences the electron density across the molecule. A key consequence is a reduction in the basicity of the amine group compared to its non-fluorinated analog, 2-aminopentane. The pKa of the conjugate acid of a typical primary amine is around 10.6; however, the inductive effect of the distal CF₃ group in this compound lowers this value, making the amine less protonated at physiological pH.[4] This modulation of pKa is a critical tool in drug design for optimizing target engagement and pharmacokinetic profiles.[1]

Table 1: Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₀F₃N | - |

| Molecular Weight | 141.14 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Boiling Point | ~110-120 °C | Predicted (based on analogous structures) |

| pKa (Conjugate Acid) | ~9.5 - 10.0 | Predicted (Inductive effect consideration)[4] |

| XlogP | ~1.5 | Predicted |

| Chiral Center | Yes, at C2 | Structural Analysis |

Synthesis and Stereoselective Control

The synthesis of chiral fluorinated amines is a significant area of research, with various methodologies developed to control stereochemistry. A robust and scalable synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. A common and effective strategy involves the reductive amination of a corresponding ketone precursor, 5,5,5-trifluoropentan-2-one.

Proposed Synthetic Workflow

A plausible and efficient synthetic route begins with the readily available 5,5,5-trifluoropentanoic acid.[5] This precursor can be converted to the target amine via a multi-step sequence that allows for the introduction of the chiral amine center.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reductive Amination

-

Rationale: Asymmetric reductive amination of the prochiral ketone (5,5,5-trifluoropentan-2-one) is a highly efficient method for establishing the chiral center. The choice of a chiral catalyst or auxiliary is critical for achieving high enantiomeric excess (e.e.). This approach is often preferred over classical resolution of a racemic mixture, which has a maximum theoretical yield of only 50% for the desired enantiomer.

-

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure reactor is charged with 5,5,5-trifluoropentan-2-one (1.0 eq), a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a chiral phosphate), and a suitable solvent (e.g., methanol or isopropanol).

-

Ammonia Addition: The reactor is sealed, cooled, and charged with anhydrous ammonia (10-20 eq).

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to 50-100 atm.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours, or until ketone consumption is complete as monitored by GC-MS.

-

Work-up: After cooling and careful depressurization, the solvent and excess ammonia are removed under reduced pressure. The residue is dissolved in an appropriate solvent like diethyl ether and washed with brine.

-

Purification: The crude amine is purified by distillation or column chromatography to yield the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC.

-

Spectroscopic Characterization: A Predictive Analysis

Direct experimental spectra for this compound are not widely published. However, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy

-

CH₃ group (C1): A doublet, due to coupling with the adjacent C2 proton, expected around δ 1.0-1.2 ppm.

-

NH₂ group: A broad singlet, typically in the range of δ 1.5-2.5 ppm, whose position is concentration and solvent dependent.

-

CH₂ groups (C3 & C4): Complex multiplets expected in the region of δ 1.4-2.2 ppm. The C4 methylene protons will show coupling to the C3 protons and triplet-of-quartets splitting due to the adjacent CF₃ group.

-

CH group (C2): A multiplet, due to coupling with protons on C1 and C3, expected around δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy

-

C1 (CH₃): ~15-25 ppm.

-

C2 (CH-NH₂): ~45-55 ppm.

-

C3 (CH₂): ~30-40 ppm.

-

C4 (CH₂CF₃): ~30-35 ppm (quartet, J_CF ~ 25-30 Hz).

-

C5 (CF₃): ~125-130 ppm (quartet, J_CF ~ 270-280 Hz).

¹⁹F NMR Spectroscopy

A triplet is expected around δ -60 to -70 ppm (relative to CFCl₃), due to coupling with the two protons on the C4 methylene group.

Mass Spectrometry (MS)

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 141, which may be of low intensity.

-

Alpha-Cleavage: The most favorable cleavage for amines is adjacent to the nitrogen atom. This would result in the loss of a propyl-trifluoride radical to give a prominent peak at m/z = 44 ([CH₃CH=NH₂]⁺).

-

Loss of NH₃: A peak corresponding to [M-17]⁺ may be observed.

-

CF₃ Group Fragmentation: Fragmentation of the trifluoromethyl group can also occur, though it is less common as a primary fragmentation pathway for the molecular ion.[8]

Reactivity and Synthetic Utility

The primary amine of this compound is a versatile functional group for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

Caption: Key reactions of this compound.

The most critical reaction in the context of drug development is amide bond formation . The amine serves as a nucleophile, reacting with activated carboxylic acids (e.g., acyl chlorides, or in the presence of coupling reagents like EDC/HOBt) to form stable amide linkages. This reaction is fundamental to building peptide-like structures or attaching the fluorinated tail to a larger molecular scaffold.[9]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of building blocks like this compound into drug candidates is a strategic decision aimed at enhancing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a CF₃ group at a site that would otherwise be a metabolic "soft spot" can significantly increase the half-life of a drug.[10]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS).

-

Binding Affinity: The strong dipole of the CF₃ group can lead to favorable interactions with protein targets through dipole-dipole or multipolar interactions, potentially increasing binding affinity and potency.

-

Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, bioactive conformation, improving selectivity for its intended target.

This amine is therefore a valuable building block for synthesizing novel enzyme inhibitors, receptor modulators, and other therapeutic agents where enhanced metabolic stability and specific binding interactions are desired.[3]

Safety and Handling

-

Hazard Class: Likely to be classified as a flammable liquid and harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a potent and versatile building block for modern chemical research. Its unique combination of a chiral primary amine and a terminal trifluoromethyl group provides chemists with a powerful tool to strategically modify molecular properties. Understanding its synthesis, reactivity, and spectroscopic signature is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and advanced materials. The insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this and similar fluorinated motifs into their research and development programs.

References

-

Fadeyi, O. O., et al. (2015). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. [Link]

-

Chebanov, V. A., et al. (2019). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]

-

Al-Maharik, N. (2019). Pentafluoroleucine and (2 S,4 R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. PubMed. [Link]

-

Carboni, B., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]

-

Mykhailiuk, P. K. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

Singh, R. P., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Bruce, M. I. (1972). Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl). Journal of the Chemical Society, Dalton Transactions. [Link]

-

de la Torre, G., & Gotor-Fernández, V. (2023). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3,4,5,6-Pentafluoroaniline. [Link]

-

National Center for Biotechnology Information. 5,5,5-Trifluoro-2-oxopentanoic acid. PubChem. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Halocarbon Life Sciences. SDS – SAFETY DATA SHEET. [Link]

-

Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Digital Commons. [Link]

-

Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]

-

Sams, T. C. (2024). Rapid Screening of Secondary Plant Metabolites using Two‐Dimensional Tandem Mass Spectrometry. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). Properties of amines. [Link]

-

PubChem. 5,5,5-trifluoro-2-phenylpentan-2-amine. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5,5,5-Trifluoropentanoic acid | CymitQuimica [cymitquimica.com]

- 6. 1,5-DIAMINOPENTANE(462-94-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-AMINOPENTANE(625-30-9) 1H NMR spectrum [chemicalbook.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. airgas.com [airgas.com]

A Technical Guide to the Spectroscopic Data of 5,5,5-Trifluoropentan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5,5,5-Trifluoropentan-2-amine (C₅H₁₀F₃N). Intended for researchers, chemists, and drug development professionals, this document details the expected spectral characteristics in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section outlines the fundamental principles, experimental considerations, and in-depth interpretation of the spectral data, grounded in established chemical principles. The guide aims to serve as a practical reference for the structural elucidation and quality control of this fluorinated amine, a compound of interest in medicinal chemistry and materials science.

Introduction

This compound is a primary aliphatic amine featuring a terminal trifluoromethyl (CF₃) group. The presence of the highly electronegative CF₃ group significantly influences the molecule's electronic properties, basicity, and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Accurate structural verification and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic signature. This guide provides a detailed examination of the expected data from core spectroscopic techniques.

The overall workflow for the spectroscopic analysis of a novel or synthesized batch of this compound is a systematic process. It begins with careful sample preparation to ensure data quality, followed by acquisition using various spectroscopic techniques, and concludes with data integration and interpretation to confirm the molecule's identity and purity.

Figure 1: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton and the electronic environment of each nucleus.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, a common external or internal reference is Trichlorofluoromethane (CFCl₃).

-

Data Acquisition: Record the spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[1] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

¹H NMR Spectroscopy: Interpretation

The proton NMR spectrum provides information on the number of different proton environments and their neighboring atoms. The electron-withdrawing CF₃ group will have a significant deshielding effect on adjacent protons.

-

-NH₂ (Amine Protons): The two protons of the primary amine will typically appear as a broad singlet.[3] Its chemical shift is highly variable (δ 0.5-5.0 ppm) and concentration-dependent due to hydrogen bonding.[3] To confirm this signal, a D₂O shake can be performed; the amine protons will exchange with deuterium, causing the signal to disappear from the spectrum.[3]

-

-CH(NH₂)- (C2-H): This single proton is attached to the carbon bearing the amine group and is adjacent to a methyl group and a methylene group. It will be deshielded by the nitrogen atom and is expected to appear as a multiplet (sextet or more complex) in the δ 2.5-3.5 ppm range.

-

-CH₂CH(NH₂)- (C3-H₂): These two protons are adjacent to the chiral center (C2) and another methylene group (C4), making them diastereotopic. They will likely appear as two complex, overlapping multiplets in the δ 1.4-1.8 ppm range.

-

-CF₃CH₂- (C4-H₂): These two protons are adjacent to the strongly electron-withdrawing CF₃ group. This causes significant deshielding. The signal will be split into a quartet by the three fluorine atoms (³JHF coupling) and further split by the C3 protons. This complex multiplet is expected around δ 2.0-2.5 ppm.

-

-CH₃ (C1-H₃): This methyl group is attached to the chiral center (C2). It will appear as a doublet due to coupling with the single proton on C2, expected in the δ 1.0-1.3 ppm range.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH ₃ (C1) | 1.0 - 1.3 | Doublet (d) |

| -CH ₂(C3) | 1.4 - 1.8 | Multiplet (m) |

| -CH ₂(C4) | 2.0 - 2.5 | Multiplet (m, q-like) |

| -CH (NH₂) (C2) | 2.5 - 3.5 | Multiplet (m) |

| -NH ₂ | 0.5 - 5.0 (variable) | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. The signals will be influenced by the electronegativity of attached groups (N, F) and will show coupling to fluorine atoms.

-

-CF₃ (C5): This carbon is directly attached to three fluorine atoms, causing a significant downfield shift. It will appear as a quartet due to one-bond C-F coupling (¹JCF), which is typically large (270-290 Hz). The chemical shift is expected in the δ 120-130 ppm range.

-

-CH(NH₂) (C2): The carbon attached to the nitrogen atom is deshielded and expected to appear in the δ 45-55 ppm range.[4]

-

-CH₂CH₂CF₃ (C4): This carbon is adjacent to the CF₃ group and will be significantly deshielded. It will appear as a quartet due to two-bond C-F coupling (²JCF), typically around 30-40 Hz. The chemical shift is expected in the δ 30-40 ppm range.

-

-CH₂CH(NH₂) (C3): This methylene carbon is further from the electronegative groups and will appear further upfield, likely in the δ 25-35 ppm range. It may show a small triplet splitting due to three-bond C-F coupling (³JCF).

-

-CH₃ (C1): The terminal methyl group will be the most shielded carbon, appearing furthest upfield in the δ 15-25 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| -C H₃ (C1) | 15 - 25 | Singlet (or small q) |

| -C H₂(C3) | 25 - 35 | Triplet (t) |

| -C H₂(C4) | 30 - 40 | Quartet (q) |

| -C H(NH₂) (C2) | 45 - 55 | Singlet (or small t) |

| -C F₃ (C5) | 120 - 130 | Quartet (q) |

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy: Interpretation

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[5][6]

-

-CF₃: The three fluorine atoms are equivalent and will give rise to a single signal. This signal will be split into a triplet by the two adjacent protons on C4 (³JFH coupling). The chemical shift for an aliphatic CF₃ group is typically in the range of -60 to -75 ppm relative to CFCl₃.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is an alternative, softer technique that often preserves the molecular ion.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₁₀F₃N) is approximately 141.14 g/mol . According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][9][10] Therefore, a molecular ion peak (M⁺) is expected at m/z = 141 . This peak may be weak in EI spectra.[9]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon bearing the nitrogen (C2) and an adjacent carbon is broken.[3][8][11] This process results in a resonance-stabilized iminium cation.[8][11]

-

Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃, 15 Da) would result in a fragment at m/z = 141 - 15 = 126 .

-

Cleavage of the C2-C3 bond: Loss of a propyl radical (•CH₂CH₂CF₃, 97 Da) results in a fragment at m/z = 141 - 97 = 44 . This fragment, [CH₃CH=NH₂]⁺, is often the base peak (the most intense peak) in the mass spectra of similar 2-amines.[3]

-

-

Other Fragments: Loss of the CF₃ group (69 Da) or other rearrangements can lead to additional smaller fragments.

Figure 2: Predicted major fragmentation pathways in EI-MS.

| m/z Ratio | Proposed Fragment | Significance |

| 141 | [C₅H₁₀F₃N]⁺˙ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | α-cleavage product |

| 44 | [M - C₃H₄F₃]⁺ or [CH₃CHNH₂]⁺ | Base Peak (likely) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Table 3: Key Predicted Mass Spectrometry Fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl).

-

Analysis: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, and C-F bonds.

-

N-H Stretch: As a primary amine (R-NH₂), it will exhibit two characteristic stretching bands in the 3400-3250 cm⁻¹ region.[12][13] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These bands are typically weaker and sharper than the broad O-H stretch of alcohols.[12][13]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[14]

-

N-H Bend: The scissoring vibration of the primary amine group causes a medium to strong absorption in the 1650-1580 cm⁻¹ region.[12]

-

C-F Stretch: The C-F bonds of the CF₃ group will produce very strong, characteristic absorptions in the fingerprint region, typically between 1350 and 1100 cm⁻¹. The intensity of these bands is a hallmark of fluorinated compounds.

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region and is typically of medium to weak intensity.[12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asym/sym) | 3400 - 3250 (two bands) | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C-F Stretch | 1350 - 1100 | Very Strong |

| C-N Stretch | 1250 - 1020 | Weak-Medium |

Table 4: Predicted Characteristic Infrared Absorptions.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the influence of the amine and trifluoromethyl groups. ¹⁹F NMR offers a specific and sensitive confirmation of the fluorinated moiety. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns dominated by α-cleavage. Finally, IR spectroscopy provides rapid confirmation of the key functional groups (NH₂, CF₃). Together, these techniques allow for unambiguous structural elucidation and are essential for quality assurance in any research or development context.

References

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). Problems in Chemistry via YouTube. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

General Spectroscopic Information. (undated). The Royal Society of Chemistry. [Link]

-

19Fluorine NMR. Quadratisch. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

5,5,5-Trifluoropentan-2-amine NMR spectra analysis

An In-depth Technical Guide to the NMR Spectra Analysis of 5,5,5-Trifluoropentan-2-amine

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity. This compound is a valuable chiral building block that features this critical functional group. Unambiguous structural characterization is paramount for its effective use in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset for comprehensive analysis. This guide offers a detailed, field-proven framework for acquiring and interpreting the one-dimensional NMR spectra of this compound. We will delve into the causal factors governing chemical shifts and spin-spin coupling, providing researchers with the predictive tools necessary to analyze this molecule and its derivatives with confidence.

Molecular Structure and Core Principles

To interpret the NMR spectra, we must first establish a clear numbering system for the molecule. This systematic approach ensures clarity when assigning signals and discussing coupling interactions.

The analysis relies on three key NMR-active nuclei:

-

¹H (Proton NMR): Highly sensitive and abundant, providing information on the electronic environment of hydrogen atoms and their connectivity through proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C (Carbon NMR): Provides a map of the carbon backbone. While less sensitive than ¹H NMR, its wide chemical shift range and predictable carbon-fluorine (C-F) coupling patterns are invaluable for structural confirmation.[1][2]

-

¹⁹F (Fluorine NMR): With 100% natural abundance and high sensitivity, ¹⁹F NMR offers a clean spectral window to observe the trifluoromethyl group directly.[3][4] Its coupling to adjacent protons provides crucial connectivity data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals, plus a labile amine proton signal. The powerful electron-withdrawing nature of the CF₃ group and the influence of the amine group are the primary determinants of the chemical shifts.[5][6]

Causality of Chemical Shifts: Protons closer to electronegative groups (like -NH₂ and especially -CF₃) are "deshielded," meaning the surrounding electron density is pulled away. This reduction in shielding causes them to experience a stronger effective magnetic field and resonate at a higher frequency (further "downfield").[7][8]

| Position | Protons | Estimated δ (ppm) | Predicted Multiplicity | Coupling To |

| 1 | -CH₃ | 1.1 - 1.3 | Doublet (d) | H-2 |

| 2 | -CH (NH₂) | 2.9 - 3.2 | Multiplet (m) | H-1, H-3 |

| 3 | -CH₂ - | 1.6 - 1.9 | Multiplet (m) | H-2, H-4 |

| 4 | -CH₂ CF₃ | 2.1 - 2.4 | Quartet of Triplets (qt) | F-5, H-3 |

| Amine | -NH₂ | 1.0 - 4.0 | Broad Singlet (br s) | (None) |

Table 1: Predicted ¹H NMR Data for this compound.

In-depth Signal Analysis:

-

H-1 (Methyl Protons): These protons are relatively shielded. They are split into a doublet by the single proton on the adjacent chiral center (H-2).

-

H-2 (Methine Proton): This proton is alpha to the nitrogen, causing a significant downfield shift. Its signal will be a complex multiplet due to coupling with the three H-1 protons and the two H-3 protons.

-

H-3 (Methylene Protons): These protons are in a standard alkyl environment, but their signal will be a multiplet due to coupling with both H-2 and H-4.

-

H-4 (Methylene Protons): This is a key signal. These protons are alpha to the CF₃ group. The three equivalent fluorine atoms will split this signal into a quartet (³JHF ≈ 8-12 Hz). Each peak of that quartet will then be split into a triplet by the two adjacent H-3 protons (³JHH ≈ 7 Hz). This characteristic "quartet of triplets" pattern is a definitive indicator of a -CH₂CF₃ moiety.

-

-NH₂ Protons: The signal for the amine protons is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O, a standard method for identifying exchangeable protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each of the five unique carbon atoms. The key diagnostic feature in the ¹³C spectrum of a fluorinated compound is the presence of C-F coupling, which splits the carbon signals into multiplets even with proton decoupling.[2][9]

Causality of C-F Coupling: The spin of the ¹⁹F nucleus couples through the bonding electrons to the ¹³C nucleus. The magnitude of this coupling constant (J) is highly dependent on the number of bonds separating the two nuclei. One-bond couplings (¹JCF) are very large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller but still readily observable.[10][11]

| Position | Carbon | Estimated δ (ppm) | Predicted Multiplicity (due to C-F Coupling) | Coupling Constant (JCF) |

| 1 | C H₃ | 15 - 20 | Singlet (s) | - |

| 2 | C H(NH₂) | 45 - 50 | Quartet (q) (small) | ⁴JCF ≈ 1-3 Hz |

| 3 | C H₂- | 25 - 30 | Quartet (q) | ³JCF ≈ 3-5 Hz |

| 4 | C H₂CF₃ | 35 - 40 | Quartet (q) | ²JCF ≈ 20-30 Hz |

| 5 | C F₃ | 125 - 128 | Quartet (q) | ¹JCF ≈ 275-285 Hz |

Table 2: Predicted ¹³C NMR Data for this compound.

In-depth Signal Analysis:

-

C-5 (Trifluoromethyl Carbon): This signal appears far downfield and is split into a sharp quartet by the three directly attached fluorine atoms. The very large one-bond coupling constant (¹JCF ) is unmistakable.

-

C-4 (Methylene Carbon): This carbon, being two bonds away from the fluorines, also appears as a quartet due to ²JCF . The coupling constant is significantly smaller than ¹JCF.

-

C-3 (Methylene Carbon): A smaller quartet is expected for this carbon due to a three-bond coupling (³JCF ) to the fluorine nuclei.

-

C-2 (Methine Carbon): This carbon is four bonds removed from the fluorines. A very small long-range coupling (⁴JCF ) might be observable, potentially appearing as a small quartet or simply contributing to broadening of the singlet.

-

C-1 (Methyl Carbon): This carbon is five bonds away from the fluorines, and any C-F coupling is expected to be negligible. It should appear as a sharp singlet.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum offers a highly specific and uncluttered view of the fluorinated portion of the molecule. Since all three fluorine atoms of the CF₃ group are chemically equivalent, they will produce a single signal.

-

Chemical Shift (δ): The signal for an alkyl-CF₃ group typically appears in the range of -60 to -75 ppm (relative to CFCl₃ at 0 ppm).[12]

-

Multiplicity: This signal will be split by the protons on the adjacent carbon (C-4). Coupling to the two equivalent H-4 protons will split the ¹⁹F signal into a triplet (³JFH ≈ 8-12 Hz). The observation of this triplet confirms the -CH₂CF₃ structural fragment.

Experimental Protocols

Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O if the compound is a salt). Chloroform-d (CDCl₃) is a common first choice for neutral amines.

-

Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added for ¹H and ¹³C NMR in organic solvents.

B. Data Acquisition Workflow

C. Spectrometer Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C {¹H} NMR (Proton Decoupled):

-

Pulse Program: Single pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (a longer delay ensures quantitative accuracy for all carbons).[2]

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~200 ppm, centered around -65 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64.

-

Conclusion

The multinuclear NMR analysis of this compound is a powerful method for its complete structural verification. By systematically interpreting the ¹H, ¹³C, and ¹⁹F spectra, one can gain a wealth of information. The ¹H spectrum reveals the proton framework and H-H/H-F connectivities, with the characteristic quartet of triplets for the H-4 protons serving as a key signature. The ¹³C spectrum maps the carbon backbone, where the magnitude of C-F coupling constants definitively identifies the proximity of each carbon to the trifluoromethyl group. Finally, the ¹⁹F spectrum provides a simple, unambiguous triplet, confirming the -CH₂CF₃ moiety. This comprehensive, multi-pronged approach ensures a trustworthy and authoritative structural assignment, which is indispensable for professionals in research and drug development.

References

-

Emsley, J. W., & Phillips, L. (1974). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology, 225-239. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

NMR Service. (n.d.). 19Fluorine NMR. [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

Lee, S., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 23(7), 1530-1536. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Kaljurand, I., et al. (2000). 13C NMR Spectroscopy. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 5,5,5-Trifluoropentan-2-amine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5,5,5-Trifluoropentan-2-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various ionization conditions and its characteristic fragmentation patterns. This document moves beyond a simple recitation of methods to explain the underlying principles that govern the molecule's fragmentation, enabling robust analytical method development and accurate spectral interpretation.

Introduction: The Significance of Fluorinated Amines

This compound is a fluorinated aliphatic primary amine. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations make fluorinated compounds like this compound valuable building blocks in medicinal chemistry and materials science.

Mass spectrometry is an indispensable tool for the characterization of such novel compounds. It provides crucial information about molecular weight and structure through the analysis of fragmentation patterns. This guide will detail the expected mass spectral behavior of this compound, with a focus on Electron Ionization (EI) and Chemical Ionization (CI) techniques.

Fundamental Principles: The Nitrogen Rule and α-Cleavage

A foundational concept in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[1][2][3] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even-numbered molecular weight. This compound (C₅H₁₀F₃N) has a single nitrogen atom, and thus its molecular ion will have an odd mass-to-charge ratio (m/z).

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage .[1][2][3][4] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable as it results in the formation of a resonance-stabilized cation.[1][3] For this compound, there are two potential sites for α-cleavage, which will be discussed in detail in the fragmentation analysis section.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the information that can be obtained.

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample molecules.[5] This high energy often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation.[5] However, for some molecules, particularly long-chain amines, the molecular ion peak may be weak or absent.[2][6]

-

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas to ionize the sample molecules through proton transfer.[7][8] This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.[2][7]

Predicted Mass Spectrum and Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound is expected to undergo significant fragmentation. The key fragmentation pathways are illustrated below:

Caption: Predicted EI Fragmentation of this compound.

Explanation of Key Fragments:

-

Molecular Ion (m/z 141): As per the Nitrogen Rule, the molecular ion has an odd m/z value. Due to the high energy of EI, this peak is expected to be of low abundance.[2][6]

-

Base Peak (m/z 44): The most abundant peak is predicted to result from α-cleavage with the loss of the larger alkyl group (the trifluoropropyl radical). This forms the stable iminium cation, [CH₃CH=NH₂]⁺. The loss of the largest branch is generally the preferred pathway in the fragmentation of amines.[2]

-

Fragment at m/z 97: This fragment arises from the alternative α-cleavage pathway, involving the loss of a methyl radical.

-

Fragment at m/z 69: The presence of the trifluoromethyl group will likely lead to the formation of the [CF₃]⁺ cation, a common fragment in the mass spectra of trifluoromethyl-containing compounds.[10]

Chemical Ionization (CI) Spectrum

In contrast to EI, a CI spectrum of this compound is expected to be much simpler, with the dominant peak being the protonated molecule.

Caption: Predicted CI Spectrum of this compound.

Explanation of the CI Spectrum:

-

Protonated Molecule ([M+H]⁺, m/z 142): This will be the most abundant ion in the CI spectrum, allowing for unambiguous determination of the molecular weight.[2]

-

Minimal Fragmentation: Other fragments are expected to be of very low intensity, if present at all.

Summary of Predicted Mass Spectral Data

| Ionization Mode | Predicted m/z | Proposed Fragment | Relative Abundance |

| EI | 141 | [C₅H₁₀F₃N]⁺ (Molecular Ion) | Low |

| 97 | [C₄H₅F₃]⁺ | Moderate | |

| 81 | [C₃H₄F₃]⁺ | Moderate | |

| 69 | [CF₃]⁺ | Moderate to High | |

| 44 | [C₂H₆N]⁺ | High (Base Peak) | |

| CI | 142 | [C₅H₁₀F₃N + H]⁺ | High (Base Peak) |

Experimental Protocol: A Self-Validating System

This section outlines a robust protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Prepare a 1 mg/mL stock solution of this compound in a volatile, inert solvent such as methanol or dichloromethane.

-

Serial Dilution: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis and to assess the instrument's limit of detection.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode:

-

EI: 70 eV

-

CI: Methane as reagent gas

-

-

Mass Scan Range: m/z 30 - 200

Data Acquisition and Analysis Workflow

Caption: GC-MS Data Acquisition and Analysis Workflow.

Trustworthiness and Validation

The protocols and predictions outlined in this guide are based on well-established principles of mass spectrometry. To ensure the trustworthiness of experimental results, the following steps are recommended:

-

System Suitability: Before sample analysis, inject a known standard to verify the performance of the GC-MS system.

-

Blank Injections: Run solvent blanks between samples to check for carryover and contamination.

-

Confirmation with CI: Use Chemical Ionization to confirm the molecular weight of the compound, which validates the interpretation of the more complex EI spectrum.

By following these guidelines, researchers can be confident in the accurate identification and characterization of this compound and related compounds.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. [Link]

-

Milne, G. W. A., Fales, H. M., & Colburn, R. W. (1973). Chemical ionization mass spectrometry of complex molecules. Biogenic amines. Analytical Chemistry, 45(11), 1952–1954. [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. [Link]

-

You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques, 7(8), 2749–2761. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Guo, Y., et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(10), 997–1004. [Link]

-

PubChem. (n.d.). 5,5,5-Trifluoro-2-oxopentanoic acid. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. (2021). Fourier transform ion cyclotron resonance mass spectrometry for the analysis of molecular composition and batch-to-batch consistency of plant-derived polyphenolic ligands developed for biomedical application. [Link]

-

Wang, Y. S., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. ACS Omega, 8(24), 21591–21599. [Link]

-

ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

-

ResearchGate. (2024). Rapid Screening of Secondary Plant Metabolites using Two-Dimensional Tandem Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, pentafluoro-. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

PubChem. (n.d.). Methyl 5,5,5-trifluoro-2-oxopentanoate. [Link]

-

Bruker. (n.d.). Bruker NIST Mass Spectral Library. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Link]

-

National Institutes of Health. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. [Link]

-

National Institute of Standards and Technology. (1978). EPA/NIH mass spectral data base. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. store.bruker.com [store.bruker.com]

- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

The Synthetic Chemist's Guide to 5,5,5-Trifluoropentan-2-amine: A Deep Dive into its Electrophilic Reactivity

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on metabolic stability, lipophilicity, and binding affinity. 5,5,5-Trifluoropentan-2-amine, a chiral γ-trifluoromethylated amine, represents a valuable building block for accessing novel chemical entities. This technical guide provides an in-depth analysis of its reactivity profile with a range of common electrophiles. We will explore the nuanced interplay between the potent electron-withdrawing nature of the trifluoromethyl group and the nucleophilic character of the C2-amino group. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust mechanistic framework to guide synthetic strategy and execution.

Introduction: The Strategic Value of the γ-Trifluoromethyl Moiety

Fluorinated organic compounds have become indispensable in the development of pharmaceuticals and advanced materials.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical properties. When incorporated into bioactive molecules, it can enhance lipophilicity, block metabolic oxidation, and alter conformational preferences, often leading to improved pharmacokinetic profiles and target engagement.[2]

This compound places this influential functional group at the γ-position relative to a primary amine, creating a unique molecular architecture. This guide moves beyond a simple catalog of reactions to explain the causality behind its reactivity, enabling chemists to anticipate challenges and optimize conditions when utilizing this versatile building block.

Electronic Profile: The Inductive Effect's Dominant Influence

The defining feature of this compound is the strong inductive electron-withdrawing effect (-I effect) of the terminal CF₃ group. This effect propagates through the carbon skeleton, significantly influencing the electron density and, consequently, the nucleophilicity and basicity of the distal amino group.

The lone pair of electrons on the nitrogen atom is less available for donation to an electrophile or a proton compared to its non-fluorinated analog, pentan-2-amine. This reduction in basicity is quantifiable by comparing their pKa values (of the conjugate acid, NH₃⁺).

Table 1: Comparative Basicity of Pentan-2-amine and its Trifluorinated Analog

| Compound | Predicted pKa (Conjugate Acid) | Commentary |

| Pentan-2-amine | ~11.04[3][4] | The alkyl chain is electron-donating, leading to a higher pKa. |

| This compound | Lower than 11.04 (estimated ~9-9.5) | The strong -I effect of the CF₃ group significantly reduces electron density on the nitrogen, lowering its basicity. |

This attenuated nucleophilicity is a critical consideration for reaction design. While the amine is still a competent nucleophile for many transformations, reactions may require more forcing conditions, stronger electrophiles, or tailored catalytic systems compared to standard alkylamines.

Caption: The CF₃ group's inductive effect reduces amine reactivity.

Reactivity with Acylating Agents: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. Despite its reduced nucleophilicity, this compound readily participates in acylation reactions.

Reaction with Acid Chlorides

Acylation with highly reactive acid chlorides is a robust method for forming the corresponding N-acyl amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

Mechanism:

-

The amine's lone pair attacks the electrophilic carbonyl carbon of the acid chloride.

-

A tetrahedral intermediate is formed.

-

The intermediate collapses, expelling the chloride ion as a leaving group.

-

The added base deprotonates the resulting ammonium ion to yield the neutral amide product.

Field-Proven Protocol: Synthesis of N-(1-methyl-4,4,4-trifluorobutyl)acetamide

Objective: To synthesize the acetamide derivative of this compound using acetyl chloride.

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound and triethylamine in anhydrous DCM in an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add acetyl chloride dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure amide.

Peptide Coupling Reactions

For coupling with more sensitive or sterically hindered carboxylic acids, such as protected amino acids, standard peptide coupling reagents are employed.[6] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester or a symmetric anhydride), which is then readily attacked by the amine.[7]

Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization, or uronium/phosphonium salt reagents like HATU or PyBOP.[8]

Caption: General workflow for EDC/HOBt mediated peptide coupling.

Reactivity with Alkylating Agents: The Challenge of N-Alkylation

Direct alkylation of primary amines with alkyl halides is often complicated by over-alkylation, as the resulting secondary amine is typically more nucleophilic than the primary starting material.[9] However, the electron-withdrawing CF₃ group in our substrate mitigates this issue to some extent by reducing the nucleophilicity of the mono-alkylated product relative to a non-fluorinated analog. Despite this, careful control of stoichiometry and conditions is still necessary.

A superior and more controlled method for achieving mono-alkylation is reductive amination .

Reductive Amination

This powerful, two-step, one-pot process involves the initial formation of an imine (or Schiff base) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[10][11] This method avoids the pitfalls of direct alkylation because the imine can only form once.[11]

Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound.[10]

Mechanism:

-

The amine attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal intermediate.

-

Acid-catalyzed dehydration of the hemiaminal yields a protonated iminium ion.

-

A hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion to furnish the final secondary amine.

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (R)-pentan-2-amine | 33985-20-5 [chemicalbook.com]

- 4. (2R)-pentan-2-amine | Benchchem [benchchem.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. bachem.com [bachem.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. peptide.com [peptide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5,5,5-Trifluoropentan-2-amine Derivatives

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The 5,5,5-trifluoropentan-2-amine scaffold, in particular, represents a valuable building block for accessing a diverse range of chiral amines with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into the practical considerations for achieving high yields and stereoselectivity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this fluorinated motif.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF₃) group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3] Specifically, the introduction of a CF₃ group can:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug.

-

Modulate pKa: The inductive effect of the CF₃ group can lower the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and cell permeability.[1]

-

Enhance Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions with protein targets.